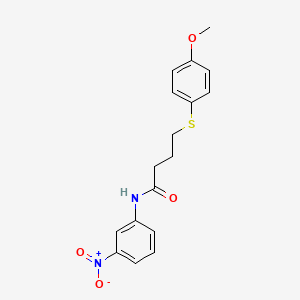

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide

Description

4-((4-Methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 4-methoxyphenylthio group (via a sulfur atom) and a 3-nitrophenylamide moiety. The methoxy group (–OCH₃) on the phenyl ring is electron-donating, while the nitro group (–NO₂) on the 3-nitrophenyl group is strongly electron-withdrawing. This combination creates a polarized electronic structure that may influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

4-(4-methoxyphenyl)sulfanyl-N-(3-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-23-15-7-9-16(10-8-15)24-11-3-6-17(20)18-13-4-2-5-14(12-13)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDRBPWGCMFOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common method includes the following steps:

Formation of the 4-methoxyphenylthio intermediate: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkylating agent under basic conditions.

Coupling with butanamide: The intermediate is then coupled with butanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Nitration: The final step involves the nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products

Oxidation: 4-((4-hydroxyphenyl)thio)-N-(3-nitrophenyl)butanamide.

Reduction: 4-((4-methoxyphenyl)thio)-N-(3-aminophenyl)butanamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenylthio group may also contribute to its activity by interacting with hydrophobic regions of target proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide and similar compounds identified in the evidence:

Key Observations:

Linking Group Effects: The thioether linkage in the target compound (vs. phenoxy or amide groups in analogs) may enhance lipophilicity and membrane permeability compared to oxygen-linked derivatives . Sulfur’s larger atomic radius and lower electronegativity could also reduce hydrogen-bonding capacity, altering solubility. Phenoxy-linked compounds (e.g., –7) are more rigid due to oxygen’s planar geometry, whereas thioethers allow greater conformational flexibility .

In contrast, 3-methoxyphenyl substituents () provide electron-donating effects, stabilizing adjacent groups and possibly enhancing π-π stacking interactions .

Biological Activity Trends :

- Benzoxazole-containing butanamides () demonstrated anti-inflammatory activity by inhibiting LPS-induced inflammation, suggesting that the butanamide scaffold may interact with inflammatory pathways. The target compound’s nitro group could modulate this activity .

- 4-Methoxybutyrylfentanyl (), a structurally distinct butanamide, highlights the scaffold’s versatility in targeting opioid receptors, though the target compound’s nitro group likely confers divergent pharmacology .

Q & A

Q. What are the key steps and reaction conditions for synthesizing 4-((4-methoxyphenyl)thio)-N-(3-nitrophenyl)butanamide?

The synthesis involves multi-step organic reactions, including:

- Thioether formation : Coupling a 4-methoxyphenylthiol group to a butanamide backbone under controlled pH and temperature (40–60°C) in polar aprotic solvents like DMF or DMSO .

- Amidation : Reacting the intermediate with 3-nitroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the final amide bond . Critical parameters include solvent choice (DMF for solubility), reaction time (12–24 hours), and purification via column chromatography .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Standard techniques include:

- ¹H/¹³C NMR : Assign methoxy (-OCH₃), nitro (-NO₂), and thioether (-S-) groups via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₆N₂O₄S) and fragmentation patterns .

Q. How can researchers design initial biological activity screening assays for this compound?

Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or proteases using fluorometric/colorimetric substrates (IC₅₀ determination) .

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

Contradictions may arise from assay conditions or off-target effects. Strategies include:

- Dose-response validation : Replicate assays across 6–8 concentration points to confirm EC₅₀/IC₅₀ consistency .

- Selectivity profiling : Use panels of related enzymes/receptors to identify off-target interactions .

- Metabolic stability testing : Evaluate compound integrity in liver microsomes to rule out degradation artifacts .

Q. What methodologies optimize synthetic yield when scaling up production?

Address low yields (e.g., <40%) via:

- Solvent optimization : Replace DMF with THF or acetone to improve solubility and reduce side reactions .

- Catalyst screening : Test Pd/C or Ni catalysts for thioether coupling efficiency .

- Flow chemistry : Continuous flow reactors enhance mixing and temperature control for exothermic steps .

Q. How do structural modifications influence the compound’s reactivity and bioactivity?

Structure-activity relationship (SAR) studies require:

- Analog synthesis : Introduce substituents (e.g., halogenation at the phenyl ring) to probe electronic effects .

- Computational modeling : DFT calculations to predict binding affinities or metabolic sites .

- Pharmacophore mapping : Identify critical groups (e.g., nitro for electron-withdrawing effects) using 3D-QSAR .

Q. What advanced techniques resolve ambiguous spectral data (e.g., overlapping NMR peaks)?

Employ:

- 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., aromatic vs. aliphatic regions) .

- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

- High-resolution MS (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

Q. How does the compound behave under varying pH and temperature conditions?

Stability studies involve:

- Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions to identify degradation pathways .

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C .

- pH-dependent solubility : Measure logP and pKa via shake-flask or potentiometric methods .

Methodological Notes

- Avoid commercial sources : Synthesize in-house or procure from academic collaborators to ensure purity .

- Data validation : Cross-reference spectral data with PubChem entries (e.g., CID 941901-04-8) .

- Ethical compliance : Adhere to institutional guidelines for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.